3-(Trifluoromethyl)quinoline-2-carboxylic acid

Description

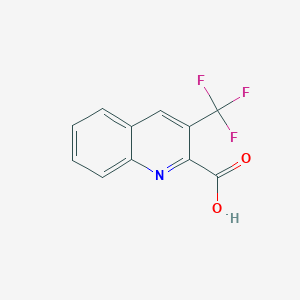

3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS: 588702-64-1) is a heterocyclic compound with a quinoline backbone substituted by a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₁H₆F₃NO₂, with a molar mass of 241.17 g/mol. Key physicochemical properties include a melting point of 125–126°C (in ethyl acetate/hexane), predicted boiling point of 339.1±42.0°C, and a pKa of 2.95±0.50, indicating moderate acidity suitable for biological interactions . The trifluoromethyl group enhances hydrophobicity and metabolic stability, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCZIGOYYGAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476007 | |

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-64-1 | |

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves:

- Construction of the quinoline ring system with appropriate substitution.

- Introduction of the trifluoromethyl group at the 3-position.

- Installation or transformation of a carboxylic acid group at the 2-position.

Two main approaches are documented:

- One-pot synthesis of quinolonecarboxylic acid derivatives with trifluoromethyl substitution.

- Stepwise functional group transformations starting from substituted benzoyl chlorides or quinoline precursors.

One-Pot Process for Quinolonecarboxylic Acid Derivatives (Patent US5639886A)

This method involves a one-pot reaction sequence to prepare 3-quinolonecarboxylic acid derivatives, which can be adapted for trifluoromethyl-substituted compounds.

- Use of alkali metal bases such as potassium carbonate.

- Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or hexamethylphosphoramide (HMPT).

- Starting from esters of substituted benzoyl chlorides (e.g., 2,4,5-trifluorobenzoyl chloride).

- Hydrolysis of esters to carboxylic acids under controlled pH to avoid by-products and corrosion from hydrogen fluoride.

- Optional reaction with cyclic amines to form derivatives.

| Step | Conditions | Notes |

|---|---|---|

| Ester formation | 50°C, toluene, triethylamine | Controlled addition of benzoyl chloride |

| Hydrolysis | Neutral pH (~7.8), aqueous workup | Avoid acidic hydrolysis to prevent HF release |

| Base treatment | 80-120°C, NMP, potassium carbonate | Facilitates cyclization and substitution |

| Amine addition (optional) | 80-90°C, 1 hour | For derivative formation |

- Overall yield from intermediate to acid ~56%, considered moderate.

- Side reactions include substitution by hydroxyl or alkoxy groups and polymerization, especially when fluorine is present.

- Corrosion and contamination risks if acidic hydrolysis is used.

This method provides a practical route to trifluoromethyl-substituted quinoline-2-carboxylic acids with moderate yields and manageable side reactions.

Fluorination and Hydroxylation Processes (Patent US4968803A)

This patent describes a one-step process for preparing 2-hydroxypyridine or quinoline carboxylic acids and esters, which can be adapted for trifluoromethyl-substituted quinolines.

- Reaction of pyridine or quinoline derivatives with fluorine gas diluted in nitrogen in aqueous or mixed solvent systems.

- The process tolerates electron-withdrawing groups such as trifluoromethyl at the 3-position.

- Provides high yields (up to 81% based on fluorine consumed).

- Avoids multi-step oxidation and acetylation sequences.

This method is notable for its simplicity and efficiency in introducing hydroxyl and carboxyl functionalities on quinoline rings bearing electron-withdrawing substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of trifluoromethyl groups requires careful control of reaction conditions to avoid side reactions such as nucleophilic substitution or polymerization.

- Hydrolysis steps must be neutral or basic to prevent HF release, which causes equipment corrosion and product contamination.

- Solvent choice (NMP, DMF) and temperature control are critical for optimizing yield and purity.

- Monitoring by thin-layer chromatography and pH adjustment are essential for reaction control.

- The one-pot method offers a balance between operational simplicity and yield but may require further purification steps.

- Fluorination methods using elemental fluorine provide high yields but require specialized equipment and safety measures.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Trifluoromethyl)quinoline-2-carboxylic acid is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. For instance, studies have shown that derivatives of quinoline carboxylic acids exhibit inhibitory activity against protein kinase CK2, which is implicated in cancer progression .

Case Study: Anti-Cancer Agents

Research has demonstrated that certain derivatives of quinoline carboxylic acids can inhibit cell proliferation in various cancer cell lines. In one study, a series of 3-quinoline carboxylic acid derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cells, revealing promising results that warrant further investigation .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

The compound is also important in the formulation of agrochemicals. Its trifluoromethyl group enhances the chemical stability and efficacy of pesticides and herbicides, leading to improved pest control and plant growth regulation .

Application Example

In agricultural research, formulations containing this compound have been tested for their effectiveness against specific pests, demonstrating superior performance compared to traditional compounds. This has implications for developing more effective and environmentally friendly agricultural products.

Materials Science

Development of Fluorinated Materials

The incorporation of the trifluoromethyl group into materials significantly enhances their chemical stability and lipophilicity. This property is valuable in producing advanced polymers and coatings that require durability under harsh conditions .

Case Study: Polymer Applications

Research has shown that polymers synthesized with this compound exhibit improved mechanical properties and resistance to solvents. These materials are being explored for use in coatings that demand high performance in industrial applications.

Analytical Chemistry

Standardization in Analytical Methods

This compound serves as a standard in various analytical methods, aiding in the detection and quantification of related substances within complex mixtures. Its unique chemical properties make it suitable for use in chromatography and mass spectrometry .

Organic Synthesis

Versatile Building Block

In organic synthesis, this compound acts as a versatile building block, allowing chemists to create a wide range of derivatives with potential applications across multiple fields .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

8-Fluoro-2-(trifluoromethyl)-3-quinolinecarboxylic acid (CAS: 587886-30-4)

- Molecular Formula: C₁₁H₅F₄NO₂

- Molar Mass : 259.16 g/mol

- Key Differences: A fluorine atom at position 8 increases polarity compared to the non-fluorinated parent compound. This compound’s higher molar mass (259 vs. 241 g/mol) may influence solubility and pharmacokinetics .

6-Chloro-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 1242554-83-1)

- Molecular Formula: C₁₁H₅ClF₃NO₂

- Molar Mass : 281.61 g/mol

- Key Differences : Chlorine at position 6 introduces electronegativity, which may enhance halogen bonding in protein interactions. The trifluoromethyl group at position 2 and carboxylic acid at position 3 create a distinct electronic profile compared to the parent compound .

4-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS: 588702-67-4)

Core Modifications: Quinoline vs. Quinoxaline Derivatives

3-[(4-Fluorophenyl)methylamino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid

- Molecular Formula : C₁₇H₁₁F₄N₃O₂

- Molar Mass : 365.29 g/mol

- Key Differences: The quinoxaline core (two adjacent nitrogen atoms) provides additional hydrogen-bonding sites. This compound exhibits potent biological activity with an IC₅₀ of 0.072 µM, attributed to synergistic effects of the trifluoromethyl group and fluorobenzylamine substituent .

3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid

- Molecular Formula : C₁₇H₁₁ClF₃N₃O₂

- Molar Mass : 381.74 g/mol

- Key Differences: The chloro substituent enhances hydrophobic interactions, while the quinoxaline core may improve binding to enzymes like kinases compared to quinoline derivatives .

Functional Group Variations

2-(Difluoromethyl)quinoline-3-carboxylic acid (CAS: 2167417-22-1)

- Molecular Formula: C₁₁H₇F₂NO₂

- Molar Mass : 223.18 g/mol

- Key Differences : Replacement of -CF₃ with -CHF₂ reduces fluorine content, lowering hydrophobicity. This may decrease metabolic stability but improve aqueous solubility .

6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid

- Molecular Formula: C₂₄H₁₇FNO₂

Data Tables: Structural and Physicochemical Comparison

Table 1. Substituent Positions and Molecular Properties

Biological Activity

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₆F₃NO₂

- Molecular Weight : Approximately 241.17 g/mol

- Structural Features : The compound contains a quinoline ring system, a trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). The trifluoromethyl group significantly influences the compound's reactivity and biological properties by acting as a strong electron-withdrawing substituent.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its binding to hydrophobic pockets in proteins. This interaction can modulate the activity of these proteins, leading to various biological effects, including:

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Research has shown that derivatives of trifluoromethylquinoline exhibit enhanced antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains .

Antimicrobial Activity

A study conducted on several trifluoromethylquinoline derivatives revealed that modifications to the quinoline structure could enhance antimicrobial activity. The synthesized compounds were tested against a range of pathogens, showing promising results:

| Compound | Tested Pathogen | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

| 4-Hydroxy-8-trifluoromethyl-quinoline-3-carboxylic acid | Candida albicans | 32 |

These findings support the notion that structural modifications can lead to compounds with enhanced efficacy against microbial infections .

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of this compound. The compound was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Assay Type | Result |

|---|---|

| COX-1 Inhibition | IC50 = 15 µM |

| COX-2 Inhibition | IC50 = 10 µM |

These results suggest that this compound could be developed further as an anti-inflammatory agent.

Case Studies

- Synthesis and Evaluation : A doctoral thesis investigated various trifluoromethyl-substituted quinolines, including this compound. The study focused on synthesizing new derivatives and evaluating their biological activities, particularly their antimicrobial properties. Several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Research into the pharmacokinetic properties of quinoline derivatives has shown that the trifluoromethyl group enhances metabolic stability and membrane permeability, which are essential for drug development. These properties make it a suitable candidate for further development in pharmaceutical applications .

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with trifluoromethyl-containing precursors. For example, Vilsmeier-Haack reactions using MSCL-DMF/DMAC reagents can introduce formyl/acetyl groups at the 3-position of quinoline, which may be further functionalized . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, in analogous syntheses, yields improved from 45% to 78% when using DMF at 80°C compared to THF at room temperature . Substituent positioning (e.g., electron-withdrawing groups like -CF₃) may require longer reaction times due to reduced nucleophilicity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : H NMR can confirm the quinoline scaffold (e.g., aromatic protons at δ 7.5–8.9 ppm) and the -CF₃ group (no splitting due to fluorine coupling). F NMR shows a singlet near δ -60 ppm for -CF₃ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 256.05 for C₁₁H₆F₃NO₂) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% for most research-grade samples) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethyl group incorporation in quinoline derivatives?

Methodological Answer:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency for -CF₃ introduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMAc) stabilize intermediates, increasing yields by 20–30% compared to non-polar solvents .

- Temperature Control : Reactions at 100–120°C minimize side products (e.g., dehalogenation or over-oxidation) .

- Substrate Pre-activation : Pre-treatment of precursors with TFA or POCl₃ enhances electrophilicity, facilitating -CF₃ attachment .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC; -CF₃ groups show stability in acidic conditions (pH 2–6) but hydrolyze at pH >10 .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C for most quinoline-carboxylic acids) .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~320 nm) tracks photodegradation; store samples in amber vials to prevent radical formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., -OCH₃, -NH₂) at positions 4, 6, or 8 of the quinoline ring to modulate lipophilicity and target binding .

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against M. tuberculosis H37Rv, where 4-(1-adamantyl) analogs show IC₅₀ <1 μM) .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with enzymes like DNA gyrase, guiding rational design .

Q. How should researchers address contradictions in reported biological activity data for quinoline-carboxylic acid derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for antitubercular activity) while controlling for variables like assay protocols (microdilution vs. agar diffusion) .

- Counter-Screening : Test compounds against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

- Batch Reproducibility : Verify compound purity (via HPLC) and crystallinity (PXRD), as impurities or polymorphs may alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.